4,6-Bis(phenylazo)-o-cresol
Overview
Description
4,6-Bis(phenylazo)-o-cresol is an organic compound belonging to the class of azo compounds, which are characterized by the presence of one or more azo groups (-N=N-). This compound is known for its vibrant color and is often used as a dye. The structure of this compound consists of a cresol moiety substituted at the 4 and 6 positions with phenylazo groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(phenylazo)-o-cresol typically involves the diazotization of aniline derivatives followed by coupling with o-cresol. The general procedure includes:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with o-cresol in an alkaline medium to form the azo compound.
Industrial Production Methods
In an industrial setting, the synthesis is scaled up by optimizing the reaction conditions to ensure high yield and purity. The process involves:
- Maintaining a controlled temperature to prevent decomposition of the diazonium salt.
- Using continuous flow reactors to handle large volumes of reactants.
- Employing purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4,6-Bis(phenylazo)-o-cresol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo groups can lead to the formation of corresponding amines.
Substitution: The phenyl rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted phenylazo compounds.
Scientific Research Applications
4,6-Bis(phenylazo)-o-cresol has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of metal ions.
Biology: Employed in staining techniques to visualize biological tissues.
Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.
Industry: Utilized in the manufacturing of colored plastics and textiles.
Mechanism of Action
The mechanism of action of 4,6-Bis(phenylazo)-o-cresol involves its ability to absorb light and undergo photochemical reactions. The compound can generate reactive oxygen species upon exposure to light, which can cause damage to cellular components. This property is exploited in photodynamic therapy for targeting cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Bis(phenylazo)-resorcinol
- 2,4-Bis(phenylazo)-phenol
- Bis(phenylazo)-phloroglucinol
Uniqueness
4,6-Bis(phenylazo)-o-cresol is unique due to its specific substitution pattern on the cresol ring, which imparts distinct photochemical properties and makes it suitable for specialized applications such as photodynamic therapy and analytical dyeing.
Properties
IUPAC Name |
2-methyl-4,6-bis(phenyldiazenyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c1-14-12-17(22-20-15-8-4-2-5-9-15)13-18(19(14)24)23-21-16-10-6-3-7-11-16/h2-13,24H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZZLBYXHLWEOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)N=NC2=CC=CC=C2)N=NC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501338156 | |
Record name | 2-Methyl-4,6-bis(2-phenyldiazenyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501338156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5844-01-9 | |
Record name | 2-Methyl-4,6-bis(2-phenyldiazenyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5844-01-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Bis(phenylazo)-o-cresol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005844019 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyl-4,6-bis(2-phenyldiazenyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501338156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-bis(phenylazo)-o-cresol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.942 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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